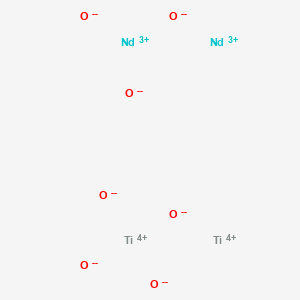
Neodymium titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neodymium titanate can be synthesized using the flux method. In this method, single crystals of the compound are grown by dissolving the precursor materials in a high-temperature molten flux. The reaction typically involves heating a mixture of neodymium oxide (Nd₂O₃) and titanium dioxide (TiO₂) in a suitable flux, such as lithium molybdate (Li₂MoO₄), at temperatures around 1000°C .
Industrial Production Methods
Industrial production of dineodymium dititanium heptaoxide involves solid-state reactions. The precursor materials, neodymium oxide and titanium dioxide, are thoroughly mixed and subjected to high-temperature calcination. The mixture is heated in a controlled atmosphere to promote the formation of the desired compound. The resulting product is then cooled and ground to obtain a fine powder .
Analyse Des Réactions Chimiques
Types of Reactions
Neodymium titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The compound can undergo substitution reactions where one or more of its constituent elements are replaced by other elements.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation and reducing agents like hydrogen gas (H₂) for reduction. Substitution reactions often involve the use of halides or other reactive species .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of neodymium and titanium, while reduction may produce lower oxides or elemental forms of the constituent elements .
Applications De Recherche Scientifique
Neodymium titanate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Research is ongoing to explore its use in medical devices and treatments.
Mécanisme D'action
The mechanism by which dineodymium dititanium heptaoxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique perovskite structure allows it to interact with various molecules, facilitating catalytic reactions and enhancing electronic properties. The specific pathways involved depend on the application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neodymium(III) titanate (Nd₂TiO₅): Similar in composition but differs in its structural and electronic properties.
Neodymium(III) oxide (Nd₂O₃): A simpler oxide of neodymium with different applications.
Titanium dioxide (TiO₂): A well-known compound with extensive use in various industries.
Uniqueness
Neodymium titanate stands out due to its unique perovskite structure, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring high thermal stability and electrical conductivity .
Propriétés
Numéro CAS |
12035-31-3 |
|---|---|
Formule moléculaire |
Nd2O7Ti2 |
Poids moléculaire |
496.21 g/mol |
Nom IUPAC |
neodymium(3+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Nd.7O.2Ti/q2*+3;7*-2;2*+4 |
Clé InChI |
VOPSYYWDGDGSQS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Key on ui other cas no. |
12035-31-3 89412-12-4 |
Description physique |
DryPowde |
Synonymes |
dineodymium dititanium heptaoxide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













